molecular formula C19H19N3O2S B2779364 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 893361-73-4

2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2779364
CAS No.: 893361-73-4
M. Wt: 353.44
InChI Key: VTWDCEMKZLGCEU-UHFFFAOYSA-N
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Description

2-((1-Benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly for the development of enzyme inhibitors. Its molecular structure incorporates key pharmacophores, including a benzyl-imidazole core linked via a thioacetamide bridge to a 2-methoxyphenyl group. This design is strategic, as similar molecular scaffolds are frequently investigated for their potential to interact with biologically relevant enzymes . A closely related structural analog, N-Benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 897615-55-3), demonstrates the research relevance of this chemical class . The core imidazole-thioacetamide structure is a recognized template in drug discovery. Recent scientific studies on compounds featuring the imidazole-thioacetamide motif have shown potent inhibitory activity against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are important therapeutic targets for managing type 2 diabetes . Furthermore, the imidazole ring is a privileged structure in biochemistry, and its derivatives are known to exhibit a wide range of activities, including anti-inflammatory effects through cyclooxygenase (COX) inhibition . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules, or as a probe for studying structure-activity relationships (SAR) in biochemical assays. Please Note: This product is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)21-18(23)14-25-19-20-11-12-22(19)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWDCEMKZLGCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 1-benzylimidazole with a suitable thiol reagent to form the sulfanyl intermediate. This intermediate is then reacted with 2-methoxyphenylacetyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the methoxyphenyl group, depending on the reagents and conditions used.

Scientific Research Applications

Structural Characteristics

The molecular formula for 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is C19H20N2OSC_{19}H_{20}N_{2}OS, with a molecular weight of approximately 336.44 g/mol. The compound features an imidazole ring, a thioether linkage, and a methoxy-substituted phenyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzylthioimidazoles have been synthesized and tested against various strains of bacteria and fungi. In vitro studies demonstrated that these compounds can inhibit the growth of pathogens such as Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 3.8 to 6.9 µM for lead compounds .

Anticancer Properties

The compound has also shown promise in anticancer applications. A related study synthesized various imidazole derivatives and assessed their cytotoxic effects against different cancer cell lines. Notably, some derivatives exhibited potent activity against cancer cells while maintaining low toxicity towards normal cells . This suggests potential for developing new anticancer agents based on the imidazole scaffold.

Case Studies and Research Findings

StudyFindings
Identified lead compounds from benzylthioimidazoles with MIC values against M. tuberculosis indicating potential for new anti-tuberculosis drugs.
Evaluated various imidazole derivatives for anticancer activity, highlighting low toxicity in normal cells while effectively targeting cancer cells.
Explored the structural characteristics and potential enzyme interactions of related thioether compounds, suggesting avenues for drug development.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential in modulating biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzimidazole-acetamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Structural Differences Biological Activity References
Target Compound : 2-((1-Benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide 1-Benzyl (imidazole), 2-methoxyphenyl (acetamide) Reference compound Under investigation (antimicrobial/anticancer potential inferred from analogues)
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide (17) 1-Benzoyl (imidazole), 2-methoxyphenyl (acetamide) Benzoyl (electron-withdrawing) vs. benzyl (electron-donating) Moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus and E. coli)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(4-chlorophenyl)benzamide (W13) 4-Chlorophenyl (amide), benzoic acid linkage Chlorophenyl enhances polarity; carboxylic acid linkage alters binding Anticancer activity (IC₅₀: 12.3 µM against MCF-7 cells)
N-(3-chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzimidazol-2-ylthio)acetamide (6) Hydrazinyl-oxoethyl (imidazole), 3-chlorophenyl (acetamide) Hydrazide side chain introduces hydrogen-bonding capability Anticonvulsant activity (ED₅₀: 38 mg/kg in MES test)
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide 2,4-Dimethylphenyl (acetamide) Methyl groups increase hydrophobicity Antimicrobial (MIC: 32 µg/mL against C. albicans)

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound increases logP (predicted: 3.2) compared to benzoyl (logP: 2.8) or chlorophenyl (logP: 3.0) derivatives.
  • Solubility : Methoxy groups improve aqueous solubility (e.g., target compound: ~0.5 mg/mL) vs. methyl or chloro substituents .

Biological Activity

The compound 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S. Its structure features an imidazole ring, a thioether linkage, and an acetamide moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often interact with specific biological targets, such as receptors or enzymes. This compound may function as a Melanocortin-1 receptor (MC1R) agonist, which is known to play a crucial role in skin homeostasis and inflammation. Activation of MC1R has implications for therapeutic strategies in conditions like erythropoietic protoporphyria (EPP) and inflammatory disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives of benzylimidazoles have demonstrated significant cytotoxicity against various cancer cell lines. In particular:

  • MCF7 (breast cancer) : Compounds similar to the target compound showed IC50 values ranging from 1.88 μM to 4.2 μM .
  • A549 (lung cancer) : Some derivatives exhibited IC50 values as low as 0.71 μM, indicating strong inhibitory effects on cell proliferation .

Antimicrobial Activity

The thioether moiety in this compound may enhance its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Study 1: MC1R Activation

A study focused on the discovery of non-peptide MC1R agonists reported that certain derivatives exhibited good agonistic activity and metabolic stability. The structure-activity relationship indicated that the presence of the imidazole ring was crucial for receptor binding and activation .

Study 2: Cytotoxicity Assessment

Another research effort evaluated a series of N-benzylimidazole derivatives against multiple cancer cell lines. The results indicated that modifications to the benzyl group significantly influenced the cytotoxicity profiles, with some compounds achieving IC50 values below 5 μM against resistant cell lines .

Data Tables

Compound Cell Line IC50 (μM) Activity Type
Compound AMCF71.88Anticancer
Compound BA5490.71Anticancer
Compound CHep-23.25Anticancer
Compound DP81517.82Anticancer

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